2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide (CAS 154935-61-2) is a highly versatile acetamidobenzoxazolone (ABO) scaffold utilized extensively in medicinal chemistry and radiopharmaceutical development. Structurally, it combines a rigid, hydrogen-bond-accepting benzoxazolone core with an N-phenylacetamide linker, providing an optimal geometric and electronic baseline for structure-activity relationship (SAR) studies. In industrial and advanced academic settings, this compound is primarily procured as a high-purity precursor for the synthesis of 18-kDa Translocator Protein (TSPO) PET/SPECT imaging agents, myeloperoxidase (MPO) inhibitors, and acetylcholinesterase (AChE) antagonists. Procuring the pre-formed amide circumvents the synthetic challenges and yield losses associated with the inherent base-sensitivity of the oxazolone ring during late-stage amide coupling, ensuring a reliable, impurity-free starting material for downstream functionalization [1].
Substituting 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide with its benzothiazolone analog or attempting to synthesize it in-house from 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid introduces significant procurement and process risks. The oxazolone ring is highly susceptible to nucleophilic attack and ring-opening under the basic conditions typically required for amide coupling, leading to the formation of 2-aminophenol impurities that are notoriously difficult to separate and can act as false positives in redox-sensitive biological assays. Furthermore, replacing the ABO core with legacy scaffolds like isoquinoline-3-carboxamide fundamentally alters the lipophilicity profile, resulting in unacceptably high non-specific binding in neuroinflammation models. Procuring the exact, high-purity ABO scaffold is therefore critical for maintaining regiochemical control during subsequent electrophilic substitutions and ensuring reproducible baseline data in SAR campaigns [1].
Procuring commercial-grade 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide directly bypasses the significant degradation risks associated with in-house synthesis. When synthesizing this compound from 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid and aniline using standard coupling reagents (e.g., EDC/DIPEA), the basic conditions frequently induce nucleophilic ring-opening of the benzoxazolone core. This side reaction typically generates 12-18% of 2-aminophenol derivatives. In contrast, procuring the pre-formed target compound guarantees <0.5% ring-opened impurities, providing a pristine starting point for downstream synthesis [1].
| Evidence Dimension | Presence of ring-opened phenolic impurities |
| Target Compound Data | <0.5% (Commercial pre-formed procurement) |
| Comparator Or Baseline | 12-18% (In-house synthesis via base-mediated amide coupling) |
| Quantified Difference | Greater than 24-fold reduction in critical impurities |
| Conditions | Standard HPLC-UV impurity profiling at 254 nm |
Procuring the intact amide eliminates a costly and time-consuming purification bottleneck, preventing batch-to-batch variability in sensitive biological assays.
The unsubstituted benzoxazolone core of the target compound is highly optimized for late-stage derivatization, particularly in the synthesis of TSPO radiotracers. Under standard electrophilic bromination conditions (NBS/AcOH), 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide undergoes highly selective substitution at the C5 position, yielding the critical 5-bromo intermediate with >95% regiomeric excess. Conversely, the closely related benzothiazolone analog exhibits poor directing group effects, resulting in a competitive 70:30 mixture of C5 and C6 brominated isomers that require extensive chromatographic separation [1].
| Evidence Dimension | Regiomeric excess during electrophilic bromination |
| Target Compound Data | >95% C5-selectivity (Benzoxazolone core) |
| Comparator Or Baseline | ~70:30 C5/C6 mixture (Benzothiazolone analog) |
| Quantified Difference | 25% absolute improvement in regioselectivity |
| Conditions | NBS/AcOH at room temperature |
The strict C5-selectivity of this scaffold streamlines the synthesis of advanced TSPO ligands, drastically reducing the need for costly preparative HPLC separations.
In structure-activity relationship (SAR) campaigns targeting myeloperoxidase (MPO) or acetylcholinesterase (AChE), establishing a reliable unsubstituted baseline is critical. 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide maintains excellent solubility in DMSO (>50 mg/mL), allowing for consistent serial dilutions in aqueous assay buffers without precipitation. In contrast, heavily substituted analogs commonly used as positive controls, such as the 4-nitro-N-phenyl derivative, exhibit severely restricted solubility (<10 mg/mL), which can lead to compound aggregation and false-negative readouts in optical assays [1].
| Evidence Dimension | Stock solution solubility in DMSO |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | <10 mg/mL (4-nitro-N-phenyl analog) |
| Quantified Difference | >5-fold higher solubility |
| Conditions | Standard HTS library preparation in 100% DMSO at 25°C |
Using the highly soluble unsubstituted compound as the primary SAR baseline ensures reliable, artifact-free concentration-response curves in early-stage drug discovery.
When utilized as the core scaffold for neuroinflammation imaging agents, the acetamidobenzoxazolone (ABO) structure of the target compound offers superior physicochemical properties compared to legacy scaffolds. Derivatives built upon this exact ABO core demonstrate up to 40% lower non-specific binding in brain tissue homogenates compared to ligands derived from the highly lipophilic isoquinoline-3-carboxamide core (e.g., PK11195). This reduction in lipophilicity directly translates to improved signal-to-noise ratios in downstream PET/SPECT applications [1].
| Evidence Dimension | Non-specific binding in brain tissue |
| Target Compound Data | Up to 40% reduction (ABO-derived ligands) |
| Comparator Or Baseline | High non-specific binding (Isoquinoline-3-carboxamide derived ligands) |
| Quantified Difference | 40% improvement in signal-to-noise potential |
| Conditions | In vitro brain tissue homogenate binding assays |
Selecting the ABO scaffold over legacy isoquinoline scaffolds is critical for developing next-generation radiotracers that require high target-to-background contrast.
Directly downstream of its excellent regioselectivity and low non-specific binding profile, this compound is the optimal starting material for synthesizing C5-functionalized acetamidobenzoxazolone (ABO) ligands used in PET/SPECT imaging of microglial activation and neuroinflammation [1].
Leveraging its high solubility and lack of ring-opened impurities, the compound serves as the essential unsubstituted baseline in high-throughput screening assays, allowing researchers to accurately quantify the thermodynamic contributions of N-phenyl ring substituents [2].
The stable benzoxazolone core provides a rigid, hydrogen-bonding framework that fits the catalytic active site of AChE, making it a preferred building block for developing novel therapeutics for neurodegenerative disorders [2].